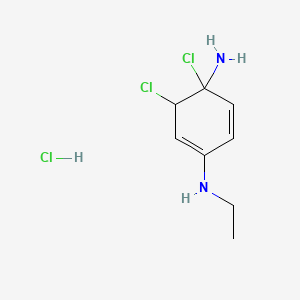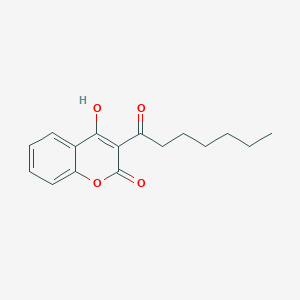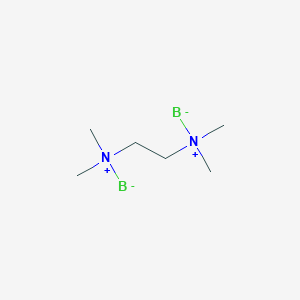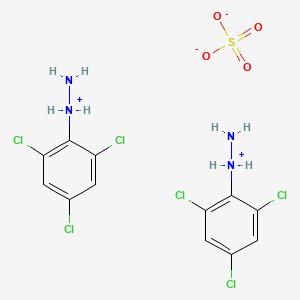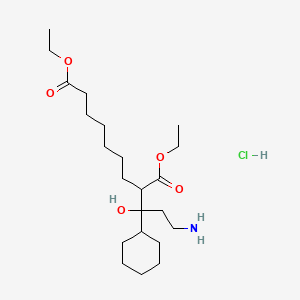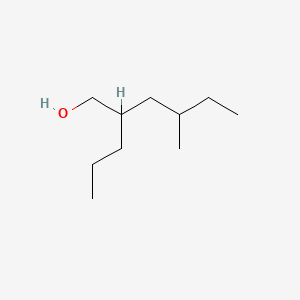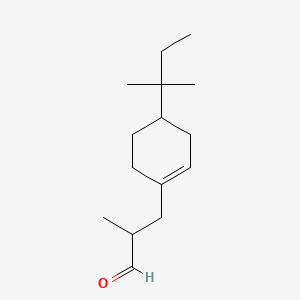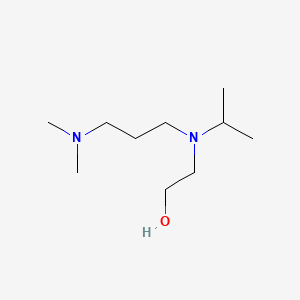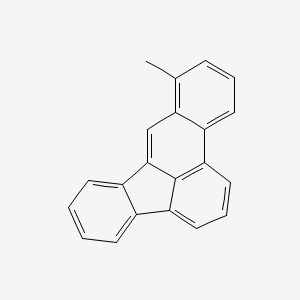
9-Methylbenzo(b)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo(b)fluoranthene, characterized by the addition of a methyl group at the 9th position. This compound is part of a larger class of PAHs known for their complex structures and significant environmental and health impacts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium-phosphine complex catalyst in dimethylacetamide at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, yielding this compound along with minor by-products .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods mentioned above can be scaled up for larger production, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine in dichloromethane; nitration using nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Hydrogenated PAHs.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methylbenzo(b)fluoranthene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. This compound can induce oxidative stress, leading to cellular damage and apoptosis. The activation of pathways such as the AMPK pathway has been implicated in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
- Benzo(a)pyrene
- Benzo(b)fluoranthene
- Benzo(k)fluoranthene
- Chrysene
Comparison: 9-Methylbenzo(b)fluoranthene is unique due to its specific methyl substitution, which influences its chemical reactivity and biological interactions. Compared to benzo(a)pyrene, it has a different mutagenic profile and environmental stability . Its photophysical properties also make it distinct from other PAHs, making it valuable in materials science applications .
Eigenschaften
CAS-Nummer |
95741-46-1 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
6-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-16-18-11-5-10-17-14-7-2-3-8-15(14)20(21(17)18)12-19(13)16/h2-12H,1H3 |
InChI-Schlüssel |
JUKXDJLZABSMFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


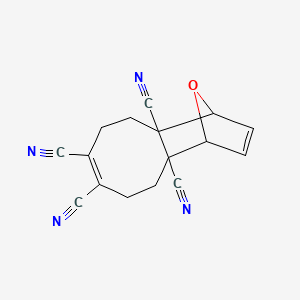

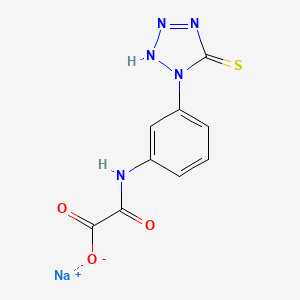
![2-[[4-[(2-Bromoallyl)(2-hydroxyethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12684447.png)

